2-(2-oxazolyl)-Benzothiazole
Description
Properties
CAS No. |
1283595-56-1 |
|---|---|
Molecular Formula |
C13H21BrFNOSi |
Synonyms |
2-(2-oxazolyl)-Benzothiazole |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Oxazolyl Benzothiazole and Its Analogues
Classical Condensation and Cyclization Approaches
Classical methods for the synthesis of the benzothiazole (B30560) and oxazole (B20620) rings often rely on condensation and subsequent cyclization reactions. These methods are foundational and widely used for their simplicity and the availability of starting materials.
The most common and direct route to the benzothiazole core involves the condensation of 2-aminothiophenol (B119425) with various electrophilic partners. organic-chemistry.orgmdpi.commdpi.com This precursor contains the necessary amine and thiol functionalities ortho to each other on a benzene (B151609) ring, primed for cyclization.
The reaction of 2-aminothiophenol with carboxylic acids or their derivatives (such as acid chlorides or esters) is a fundamental method for forming 2-substituted benzothiazoles. ajol.infonih.gov These reactions often require high temperatures and the use of dehydrating agents or acid catalysts like polyphosphoric acid (PPA). ajol.info For instance, condensing 2-aminothiophenol with a carboxylic acid under such conditions leads to the formation of the thiazole (B1198619) ring through an intermediate amide, followed by cyclodehydration. A variety of catalysts, including nano-CeO2, have been shown to promote the condensation of 2-aminothiophenol with aldehydes to yield 2-substituted benzothiazoles. thieme-connect.com Similarly, thioamides can serve as effective equivalents to carboxylic acids in condensations with 2-aminothiophenol, proceeding under acid catalysis to afford benzothiazoles in good yields. tandfonline.com
A simple and environmentally friendly method involves the reaction of 2-aminothiophenol and benzaldehyde (B42025) in a CO2-alcohol system, where alkyl carbonic acid, formed in situ, catalyzes the reaction. researchgate.net Ultrasound irradiation has also been employed to facilitate the condensation of 2-aminothiophenol with aldehydes at room temperature, offering advantages such as faster reaction rates and solvent-free conditions. researchgate.net
| Reagent for 2-Aminothiophenol | Conditions | Product | Reference(s) |
| Carboxylic Acids/Derivatives | Polyphosphoric acid (PPA), high temperature | 2-Substituted Benzothiazoles | ajol.infonih.gov |
| Aldehydes | Nano-CeO2 catalyst | 2-Substituted Benzothiazoles | thieme-connect.com |
| Aldehydes | CO2-alcohol system | 2-Substituted Benzothiazoles | researchgate.net |
| Aldehydes | Ultrasound irradiation, room temperature | 2-Substituted Benzothiazoles | researchgate.net |
| Thioamides | Acid catalysis (e.g., HCl in ethylene (B1197577) glycol) | 2-Substituted Benzothiazoles | tandfonline.com |
The oxazole ring, the second key component of the target molecule, can be synthesized through several classical methods. A common approach is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com Another prevalent method is the reaction of α-haloketones with primary amides. pharmaguideline.comwikipedia.org
The synthesis of oxazolines, which can be oxidized to oxazoles, often starts from the cyclization of a 2-amino alcohol with a suitable functional group. wikipedia.org For example, the reaction of acyl chlorides with 2-amino alcohols is a standard route. wikipedia.org One-pot synthesis of 2-oxazolines directly from carboxylic acids and amino alcohols has also been achieved using promoters like triflic acid. mdpi.com The Van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC) and an aldehyde, provides another pathway to the oxazole ring. wikipedia.org
| Starting Materials | Method | Product | Reference(s) |
| α-Acylamino ketone | Robinson-Gabriel synthesis | 2,5-Diaryloxazole | pharmaguideline.com |
| α-Haloketones and primary amides | Cyclization | Oxazole | pharmaguideline.comwikipedia.org |
| Carboxylic acids and 2-amino alcohols | Dehydrative cyclization (e.g., with Triflic Acid) | 2-Oxazoline | mdpi.com |
| Aldehydes and TosMIC | Van Leusen reaction | Oxazole | wikipedia.org |
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methods for the synthesis of benzothiazole and benzoxazole (B165842) derivatives have been developed. For instance, a mild and high-yielding one-pot chlorination-amination procedure has been described for the synthesis of 2-aminated benzoxazoles and benzothiazoles. nih.gov
Tandem reactions, where multiple bond-forming events occur sequentially in a single pot, are particularly powerful. An I2/TBHP-mediated tandem cyclization and oxidation reaction of 2-aminobenzenethiols with aldehydes provides facile access to 2-substituted benzothiazoles. rsc.org Similarly, a copper(I)-catalyzed tandem one-pot synthesis has been developed for 2-arylthiobenzothiazoles, where 2-mercaptobenzothiazole (B37678) is generated in situ from 2-aminobenzenethiol and subsequently coupled with iodobenzenes. acs.org The synthesis of 2-substituted benzothiazoles can also be achieved in a one-pot manner from 2-aminothiophenol and fatty acids under microwave-assisted, solvent-free conditions. ajol.info
| Reactants | Key Reagents/Catalysts | Product | Reference(s) |
| 2-Aminothiophenol, Aldehydes | I2/TBHP | 2-Substituted Benzothiazoles | rsc.org |
| 2-Aminobenzenethiol, Tetramethylthiuram disulfide, Iodobenzenes | Copper(I) catalyst | 2-Arylthiobenzothiazoles | acs.org |
| 2-Aminothiophenol, Fatty acids | Microwave irradiation | 2-Substituted Benzothiazoles | ajol.info |
| 2-Aminophenol/thiophenol derivatives | Chlorination-amination reagents | 2-Aminated Benzoxazoles/Benzothiazoles | nih.gov |
Metal-Catalyzed Synthetic Pathways
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to many classical methods. Palladium and copper are the most prominent metals used in the synthesis of benzothiazole and oxazole systems.
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of benzothiazoles, avoiding the need for pre-functionalized starting materials. rsc.orgacs.org The catalytic synthesis of 2-substituted benzothiazoles can be achieved from thiobenzanilides through a palladium-catalyzed C-H functionalization/intramolecular C-S bond formation process. acs.orgelsevierpure.com This method often utilizes a catalytic system comprising a palladium(II) salt, a copper(I) co-catalyst, and an additive like tetrabutylammonium (B224687) bromide. acs.orgelsevierpure.com
Another approach involves the direct arylation of the benzothiazole core. A versatile protocol for the room temperature direct arylation of benzothiazole with a variety of iodoarenes has been developed using a silver-promoted palladium catalyst in hexafluoroisopropanol (HFIP) as the solvent. rsc.org Furthermore, N-arylthioureas can be converted to 2-aminobenzothiazoles via a palladium-catalyzed intramolecular C-S bond formation/C-H functionalization, using a Pd(PPh3)4/MnO2 co-catalytic system under an oxygen atmosphere. organic-chemistry.org
| Starting Material | Catalytic System | Transformation | Product | Reference(s) |
| Thiobenzanilides | Pd(II), Cu(I), Bu4NBr | C-H Functionalization/C-S Bond Formation | 2-Substituted Benzothiazoles | acs.orgelsevierpure.com |
| Benzothiazole, Iodoarenes | Ag-promoted Pd catalyst, HFIP | Direct C-H Arylation | 2-Arylbenzothiazoles | rsc.org |
| N-Arylthioureas | Pd(PPh3)4/MnO2, O2 | Intramolecular C-S Bond Formation/C-H Functionalization | 2-Aminobenzothiazoles | organic-chemistry.org |
Copper catalysts are widely employed in the synthesis of both benzothiazole and oxazole rings due to their low cost and versatile reactivity. Copper-catalyzed intramolecular C-S bond formation is a common strategy for constructing the benzothiazole ring. For example, N-(2-chlorophenyl)benzothioamides undergo intramolecular C(aryl)-S bond forming-cyclization using a copper(II)-BINAM catalyst to yield 2-substituted benzothiazoles. bohrium.comindexcopernicus.com A general method for the formation of benzoxazoles and benzothiazoles involves the copper-catalyzed cyclization of ortho-haloanilides, which is amenable to parallel synthesis. organic-chemistry.orgnih.gov
Copper also plays a crucial role in the synthesis of the oxazole ring. A novel and efficient method for oxazole synthesis involves a copper-catalyzed [3+2] annulation/olefination cascade between amides and iodonium-phosphonium hybrid ylides. thieme-connect.comthieme-connect.com Furthermore, a copper-catalyzed oxidative method allows for the chemodivergent synthesis of oxazoles and imidazolidones from phenylalanine derivatives through selective C-O or C-N coupling. acs.org An efficient synthesis of 2,5-disubstituted oxazoles has been developed via a copper-catalyzed cascade reaction of aromatic terminal alkenes and azides using air as the oxidant. rsc.org
| Starting Materials | Catalyst/Reagents | Product | Reference(s) |
| N-(2-chlorophenyl)benzothioamides | Copper(II)-BINAM | 2-Substituted Benzothiazoles | bohrium.comindexcopernicus.com |
| ortho-Haloanilides | CuI, 1,10-phenanthroline | Benzoxazoles/Benzothiazoles | organic-chemistry.orgnih.gov |
| Amides, Iodonium-phosphonium hybrid ylides | Cu(acac)2 | 2,4-Disubstituted Oxazoles | thieme-connect.comthieme-connect.com |
| Phenylalanine derivatives | Copper catalyst | Oxazoles/Imidazolidones | acs.org |
| Aromatic terminal alkenes, Azides | Copper catalyst, Air | 2,5-Disubstituted Oxazoles | rsc.org |
Advanced Spectroscopic and Structural Elucidation Studies
Characterization Techniques for Confirming Molecular Architectures
A combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy is routinely employed to unequivocally confirm the molecular structures of these heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(2-oxazolyl)-benzothiazole derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.
For the parent benzothiazole (B30560) ring, characteristic signals are observed in the aromatic region of the ¹H NMR spectrum. For instance, in a deuterated acetone (B3395972) solution, the proton signals for benzothiazole appear at δ 9.242, 8.137, 8.083, 7.567, and 7.497 ppm. chemicalbook.com In deuterated chloroform (B151607) (CDCl₃), the chemical shifts are observed at δ 8.971, 8.14, 7.94, 7.51, and 7.46 ppm. chemicalbook.com Similarly, for 2,1,3-benzothiadiazole, a related heterocyclic structure, the proton signals in deuterated acetone are at δ 8.050 and 7.723 ppm, while in CDCl₃ they appear at δ 7.966 and 7.531 ppm. chemicalbook.com
In substituted derivatives, such as 2-phenylbenzothiazole (B1203474), the proton signals of the benzothiazole moiety are influenced by the phenyl substituent, with multiplets appearing around δ 8.15, 7.91, 7.46, and 7.40 ppm. researchgate.net The introduction of different functional groups leads to predictable shifts in the NMR spectrum, aiding in the confirmation of the synthesized structures. For example, in a methoxy-substituted derivative, 2-(4-methoxyphenyl)benzo[d]thiazole, a sharp singlet corresponding to the methoxy (B1213986) protons appears at δ 3.87 ppm, in addition to the aromatic proton signals. researchgate.net
Detailed ¹H NMR data for various benzothiazole derivatives are presented below:
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| Benzothiazole | Acetone-d₆ | 9.242, 8.137, 8.083, 7.567, 7.497 chemicalbook.com |
| Benzothiazole | CDCl₃ | 8.971, 8.14, 7.94, 7.51, 7.46 chemicalbook.com |
| 2-Phenylbenzo[d]thiazole | Not specified | 8.15 (m), 7.91 (d), 7.46 (m), 7.40 (t) researchgate.net |
| 2-(4-Methoxyphenyl)benzo[d]thiazole | Not specified | 8.04 (d), 8.02 (s), 7.87 (d), 7.46 (t), 7.35 (t), 7.00 (d), 6.90 (d), 3.87 (s) researchgate.net |
| 2,1,3-Benzothiadiazole | Acetone-d₆ | 8.050, 7.723 chemicalbook.com |
| 2,1,3-Benzothiadiazole | CDCl₃ | 7.966, 7.531 chemicalbook.com |
¹³C NMR spectroscopy further complements the structural analysis by providing information on the carbon framework. For instance, in 2-(2-ethylhexyl)-5-(4-ethynylphenyl)-2H-tetrazole, a related heterocyclic system, the carbon signals are observed at δ 164.3, 132.1, 127.1, 126.6, 124.6, 95.6, 81.7, 56.2, 39.8, 31.4, 30.3, 28.4, 23.8, 22.8, 13.9, and 10.4 ppm. frontiersin.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structural information of 2-(2-oxazolyl)-benzothiazole and its analogues through fragmentation analysis. Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods employed for these compounds.
The mass spectrum of the parent benzothiazole molecule shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 135, corresponding to its molecular weight. nist.gov For substituted derivatives, the molecular ion peak will be shifted accordingly. For example, 2-(2-hydroxyphenyl)benzothiazole (B1206157) exhibits a molecular ion peak at m/z 227. nih.govnist.gov
Tandem mass spectrometry (MS/MS) provides further structural insights by analyzing the fragmentation patterns of a selected precursor ion. For protonated 2-arene-2-oxazolines, three major fragmentation pathways have been identified: the formation of benzoylium or nitrilium ions, and the elimination of a neutral molecule of 54 u. nih.gov In the case of protonated benzothiazole with a precursor m/z of 136, fragment ions are observed at various m/z values, with a base peak at m/z 136.0212. massbank.eu For 2-(4-morpholinyl)benzothiazole, the protonated molecule at m/z 221.0743 serves as the precursor ion. ufz.de
The fragmentation of the thiazole (B1198619) ring itself can be a diagnostic tool. In some cases, cleavage of the thiazole ring has been observed. nih.gov The accurate mass measurements obtained from high-resolution mass spectrometry (HRMS) are crucial for determining the elemental composition of the molecule and its fragments.
A summary of mass spectrometry data for selected benzothiazole derivatives is provided below:
| Compound | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| Benzothiazole | EI | 135 | 136, 108, 82, 69 nist.gov |
| 2-(2-Hydroxyphenyl)benzothiazole | GC-MS | 227 | 227, 199, 198, 135, 129, 105 nih.gov |
| 2-(2-Hydroxyphenyl)benzothiazole | MS-MS | 228.0478 ([M+H]⁺) | 228, 201, 200 nih.gov |
| Benzothiazole | ESI-MS/MS | 136.0215 ([M+H]⁺) | 136.0212 massbank.eu |
| 2-(4-Morpholinyl)benzothiazole | ESI-MS/MS | 221.0743 ([M+H]⁺) | 221.0749 ufz.de |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in 2-(2-oxazolyl)-benzothiazole derivatives. The vibrational frequencies of specific bonds provide a molecular fingerprint, confirming the presence of key structural motifs.
The IR spectrum of benzothiazole and its derivatives displays characteristic absorption bands. The C=N stretching vibration of the benzothiazole aromatic ring is typically observed around 1640 cm⁻¹. researchgate.net Other vibrations associated with the benzothiazole ring include C=C stretching around 1460 cm⁻¹ and C-H in-plane bending near 1550 cm⁻¹. researchgate.net
For substituted benzothiazoles, the IR spectra reveal additional bands corresponding to the specific functional groups. For instance, in 2-phenylbenzo[d]thiazole, characteristic peaks are seen at 3387, 1643, and 1587 cm⁻¹. researchgate.net The spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole shows bands at 1603 and 1521 cm⁻¹. researchgate.net In the case of 2,2'-dithiobis-benzothiazole, the spectrum is recorded as a solid in a mineral oil mull. nist.gov
The table below summarizes the characteristic IR absorption bands for several benzothiazole derivatives:
| Compound | IR Bands (cm⁻¹) | Assignment |
| Riluzole (a benzothiazole derivative) | 3266, 3360 | N-H stretching |
| Riluzole | 1640 | C=N stretching (benzothiazole ring) researchgate.net |
| Riluzole | 1550 | C-H in-plane bending (benzothiazole ring) researchgate.net |
| Riluzole | 1460 | C=C stretching (benzothiazole ring) researchgate.net |
| 2-Phenylbenzo[d]thiazole | 3387, 1643, 1587 | Characteristic vibrations researchgate.net |
| 2-(4-Methoxyphenyl)benzo[d]thiazole | 1603, 1521 | Characteristic vibrations researchgate.net |
| 2,1,3-Benzoxadiazole derivative | 2211 | C≡C stretching frontiersin.org |
| 2-(2-Ethylhexyl)-5-(4-ethynylphenyl)-2H-tetrazole | 3291 | ≡C-H stretching frontiersin.org |
Photophysical Characterization
The unique optical properties of 2-(2-oxazolyl)-benzothiazole derivatives, particularly their absorption and emission characteristics, are investigated using UV-Vis absorption and fluorescence emission spectroscopy.
UV-Vis Absorption Spectroscopy
UV-Vis absorption spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectrum of benzothiazole itself exhibits three bands at approximately 220, 250, and 285 nm. nist.gov The position and intensity of these bands are sensitive to the molecular structure, including the nature of any substituents and the solvent polarity. researchgate.net
For instance, a family of asparagine derivatives bearing benzothiazole units displays intense absorption maxima. researchgate.net Similarly, new oxazol-5-one derivatives with benzothiazole moieties show absorption maxima in the range of 384–418 nm. researchgate.net In the case of silylated 2-phenylbenzothiazole derivatives, the absorption spectra are influenced by the solvent. researchgate.net Azo derivatives of 2-(amino-2'-hydroxyphenyl) benzoxazole (B165842) have been synthesized to act as UV and blue light filters, demonstrating the tunability of the absorption properties. researchgate.net
The table below presents the absorption maxima for a selection of benzothiazole-containing compounds:
| Compound | Solvent | Absorption Maxima (λ_max, nm) |
| Benzothiazole | Not specified | 220, 250, 285 nist.gov |
| Oxazol-5-one derivatives | Various solvents | 384–418 researchgate.net |
| Benzothiazole-difluoroborate derivatives | Chloroform | 340–370 nih.gov |
| Azo benzene (B151609) derivative | Not specified | 320 researchgate.net |
| Thioflavin T styryl derivative (Th-C23) | Aqueous solution | 520 bsu.by |
Fluorescence Emission Spectroscopy and Quantum Yield Measurements
Many 2-(2-oxazolyl)-benzothiazole derivatives exhibit significant fluorescence, making them promising candidates for applications such as fluorescent probes and materials for organic light-emitting diodes (OLEDs). Fluorescence emission spectroscopy is used to characterize their emission properties, including the emission wavelength and fluorescence quantum yield (Φ_F).
The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a critical parameter for evaluating the efficiency of a fluorophore. Some thienyl- and bithienyl-1,3-benzothiazoles exhibit strong fluorescence with quantum yields greater than 0.5. researchgate.net Similarly, certain asparagine derivatives containing benzothiazole and benzimidazole (B57391) units display remarkably high fluorescence quantum yields. researchgate.net
The emission properties are often solvent-dependent, a phenomenon known as solvatofluorism. For example, the emission wavelengths of some oxazol-5-one derivatives are red-shifted in polar solvents. researchgate.net The viscosity of the medium can also influence the fluorescence quantum yield, with an increase in viscosity often leading to enhanced emission. nih.govbsu.by
A theoretical study on benzothiazole-based fluorescent probes for hydrazine (B178648) highlighted the importance of substituent effects on the photophysical properties, with a cyano derivative exhibiting a larger Stokes shift (the difference between the absorption and emission maxima) of 201 nm compared to the parent molecule's 145 nm. nih.gov
The following table summarizes the fluorescence emission data for several benzothiazole derivatives:
| Compound | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) |
| Oxazol-5-one derivatives | 430–607 | Not specified | 4158–7921 researchgate.net |
| Thienyl- and bithienyl-1,3-benzothiazoles | Not specified | > 0.5 researchgate.net | Not specified |
| Thioflavin T styryl derivative (Th-C23) in water | 600 bsu.by | 10⁻⁴ bsu.by | Not specified |
| Thioflavin T styryl derivative (Th-C23) in amyloid fibrils | Not specified | 0.8 bsu.by | Not specified |
| Benzothiazole-based hydrazine probe (HPP1) | Not specified | Not specified | 145 nm (calculated) nih.gov |
| Cyano-substituted hydrazine probe (HPP4) | Not specified | Not specified | 201 nm (calculated) nih.gov |
X-ray Diffraction Analysis for Solid-State Structures
Research on derivatives such as 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004) has revealed that the benzothiazole and the attached aromatic ring systems tend to be nearly coplanar. nih.gov For instance, in this derivative, the interplanar angle between the benzothiazole and the dimethoxyphenyl ring is a mere 5.38 (2)°. nih.gov This near-coplanarity can lead to the formation of intramolecular short contacts, such as the S⋯O distance of 2.7082 (4) Å observed in this molecule. nih.gov
Similarly, studies on other derivatives highlight the planarity of the benzothiazole ring system itself. In (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol, the 1,3-benzothiazole ring system is essentially planar, with a root-mean-square deviation of only 0.006 Å. nih.gov The crystal packing of these molecules is often stabilized by intermolecular hydrogen bonds, such as the O—H⋯N interactions that form zigzag chains in the aforementioned trifluoroethanol derivative. nih.gov
In more complex derivatives like 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, the molecule also exhibits a high degree of planarity, with an interplanar angle of just 3.31 (7)° between the pyrazole (B372694) and benzothiazole rings. nih.gov This planarity facilitates short intramolecular contacts, for example, an S1⋯O1 distance of 2.9797 (10) Å. nih.gov
The following tables summarize the crystallographic data for several benzothiazole derivatives, illustrating the common structural parameters of this class of compounds.
Table 1: Crystallographic Data for Benzothiazole Derivatives
| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Ref. |
| (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol | Monoclinic | P2₁ | a = 9.2116 (9) Å, b = 5.5052 (4) Å, c = 10.2279 (8) Å, β = 107.411 (9)° | nih.gov |
| Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate | Monoclinic | P2₁/c | a = 11.9936(3) Å, b = 13.9638(3) Å, c = 11.5126(4) Å, β = 108.939(3)° | researchgate.net |
| N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide | Triclinic | P1 | Not provided | nih.gov |
| 2-(2,5-dimethoxyphenyl)benzo[d]thiazole | Not provided | Not provided | Not provided | nih.gov |
Table 2: Selected Bond Lengths and Angles for Benzothiazole Derivatives
| Compound Name | Selected Bond Lengths (Å) | Selected Bond Angles (°) | Ref. |
| (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol | Not provided | N1—C7—C8—C9 = 88.5 (3), C7—C8—C9—F2 = 177.3 (2) | nih.gov |
| N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene] | S1⋯N9 = 2.7570 (8) | C9=N9—C17 = 125.28 (8) | nih.gov |
| 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | S1⋯O1 = 2.9797 (10) | C10—C8—C2 = up to 127.48 (11) | nih.gov |
| 2-(2,5-dimethoxyphenyl)benzo[d]thiazole | S1⋯O1 = 2.7082 (4) | C16—H16⋯N3 = 101 | nih.gov |
These findings from related structures collectively suggest that 2-(2-oxazolyl)-Benzothiazole would likely exhibit a planar or near-planar conformation, with the potential for intramolecular interactions and specific intermolecular packing arrangements driven by the electronic nature of the oxazole (B20620) and benzothiazole rings.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the intricate photophysical and photochemical properties of benzothiazole (B30560) derivatives. These methods allow for a detailed exploration of molecular orbitals, energy levels, and potential energy surfaces, which govern the behavior of these compounds upon photoexcitation.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules in their ground state. scirp.org It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like benzothiazole derivatives. DFT calculations are employed to optimize molecular geometries, calculate thermodynamic parameters, and analyze electronic properties. scirp.org For instance, DFT has been used to study the ground-state geometries and electronic structures of various benzothiazole herbicides. scirp.org
Theoretical investigations of benzothiazole and its derivatives using DFT at the B3LYP/6-31+G(d,p) level of theory have provided detailed information about their reactivity and stability. scirp.org Global reactivity indices derived from these calculations can identify the most reactive compounds within a series. Furthermore, analysis of the molecular electrostatic potential (MEP) surface helps in identifying reactive sites and understanding intermolecular interactions. scirp.org Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions that contribute to molecular stability. scirp.org
To investigate the behavior of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TDDFT) is the most common method. nih.gov TDDFT is an extension of DFT that allows for the calculation of excitation energies, which correspond to the absorption and emission spectra of molecules. scirp.org This method has been successfully applied to study the photophysical properties of numerous benzothiazole derivatives. nih.gov
For example, TDDFT calculations have been used to simulate the absorption and fluorescence spectra of 2-(2',4'-dihydroxyphenyl)benzothiazole (OHBT) and 2-(2'-hydroxy-5'-chlorophenyl)benzothiazole (CHBT) in various solvents. nih.gov The results from these simulations have shown good agreement with experimental values, validating the accuracy of the theoretical approach. nih.gov TDDFT is crucial for understanding the electronic transitions that occur upon photoexcitation and for characterizing the nature of the excited states, such as identifying them as local excitations or involving charge transfer.
One of the most extensively studied phenomena in benzothiazole derivatives, particularly those with a hydroxyl group ortho to the azole ring like HBT, is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govmdpi.com ESIPT is a photophysical process where a proton is transferred from a donor to an acceptor group within the same molecule in the excited state. mdpi.com This process leads to the formation of a transient tautomer with a distinct fluorescence emission at a longer wavelength, resulting in a large Stokes shift. mdpi.com
Computational studies using DFT and TDDFT have been pivotal in elucidating the mechanism of ESIPT. nih.govmdpi.com By constructing potential energy curves for both the ground and excited states along the proton transfer coordinate, researchers can determine the energy barriers for the forward and reverse proton transfer. nih.gov For many HBT derivatives, these calculations have shown that the intramolecular hydrogen bond is strengthened in the first singlet excited state (S1), which facilitates the ESIPT process. nih.gov The energy barrier for ESIPT in the excited state is often found to be very low or even barrierless, indicating that the process is ultrafast. nih.gov
Below is a table summarizing calculated energy barriers for the ESIPT process in different benzothiazole derivatives, illustrating the influence of substituents and environment on the proton transfer kinetics.
| Compound | Solvent | Calculated ESIPT Energy Barrier (kcal/mol) | Reference |
| 2-(2',4'-dihydroxyphenyl)benzothiazole (OHBT) | Toluene | Low | nih.gov |
| 2-(2'-hydroxy-5'-chlorophenyl)benzothiazole (CHBT) | Toluene | Low | nih.gov |
| 2-(2'-hydroxyphenyl)-benzothiazole (HBT) | Methanol | Favorable | mdpi.com |
This table is generated based on available data for HBT derivatives and serves as an illustrative example.
While ESIPT is a dominant process in many hydroxylated benzothiazoles, other photophysical phenomena such as Excited State Internal Charge Transfer (ESICT) can also occur. ESICT involves the transfer of an electron from a donor to an acceptor moiety within the molecule upon photoexcitation, leading to a charge-separated excited state. This process is often influenced by the solvent polarity. In some cases, proton transfer can also occur in the ground state, a process known as Ground-State Internal Proton Transfer (GSIPT), although this is generally less favorable than ESIPT. Computational studies can help to distinguish between these different processes by analyzing the changes in electron density distribution and molecular geometry upon excitation.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to study the interactions between small molecules and biological macromolecules, such as proteins and DNA. These methods are particularly valuable in drug discovery and design for predicting the binding mode and affinity of a ligand to its target.
Molecular docking has been widely applied to benzothiazole derivatives to explore their potential as therapeutic agents. nih.gov This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity is typically estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) that reflects the strength of the interaction. mdpi.com
For instance, molecular docking studies have been conducted on benzothiazole derivatives to investigate their binding to enzymes like dihydroorotase and dihydropteroate (B1496061) synthase (DHPS), which are potential targets for antimicrobial agents. nih.govmdpi.com These studies have identified key interactions, such as hydrogen bonds and hydrophobic interactions, between the benzothiazole scaffold and the active site residues of the target proteins. nih.govmdpi.com Similarly, the interaction of benzothiazole-based drugs with DNA has been explored through molecular docking, suggesting potential applications in cancer therapy. researchgate.net
The following table presents representative docking scores for some benzothiazole derivatives with different biological targets, highlighting their potential as inhibitors.
| Compound/Ligand | Target Protein | Docking Score (kcal/mol) | Reference |
| Benzothiazole derivative 3 | E. coli dihydroorotase | -7.37 (for co-crystalized ligand) | mdpi.com |
| Benzothiazole derivative 10 | E. coli dihydroorotase | -6.83 | mdpi.com |
| 4-(benzo[d]thiazol-2-yl)-5-aryl-1H-pyrazol-3(2H)-one (16a) | DHPS | - | nih.gov |
| 4-(benzo[d]thiazol-2-yl)-5-aryl-1H-pyrazol-3(2H)-one (16b) | DHPS | - | nih.gov |
| 4-(benzo[d]thiazol-2-yl)-5-aryl-1H-pyrazol-3(2H)-one (16c) | DHPS | - | nih.gov |
This table is generated based on available data for various benzothiazole derivatives and serves as an illustrative example. Specific docking scores for compounds 16a-c were not provided in the source but their interaction was studied.
Ligand-Target Interaction Analysis
Molecular docking is a primary computational technique used to predict how a ligand, such as a benzothiazole derivative, binds to a macromolecular target, typically a protein or enzyme. This in silico approach helps to identify potential biological targets and understand the molecular basis of a compound's activity.
The process involves placing the ligand into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score or binding free energy. These calculations help identify the most stable binding conformation. Studies on various benzothiazole derivatives have demonstrated their ability to interact with a range of biological targets, including enzymes involved in microbial growth and protein kinases. nih.govbiointerfaceresearch.com
The analysis reveals key molecular interactions that stabilize the ligand-protein complex. These interactions commonly include:
Hydrogen Bonds: Formation of hydrogen bonds between the ligand and specific amino acid residues in the active site, such as with LEU222 or ASN44 in E. coli dihydroorotase. nih.gov
Hydrophobic Interactions: Interactions involving non-polar parts of the ligand and hydrophobic residues in the binding pocket are crucial for affinity and specificity. researchgate.net
By visualizing the docked conformation, researchers can gain insights into the specific binding mode. For instance, docking studies on benzothiazole hybrids against the p56lck enzyme, a target in cancer therapy, have provided information on binding patterns within the ATP binding site, including interactions with the hinge region and allosteric sites. biointerfaceresearch.com A good correlation between calculated binding energies and experimentally determined inhibitory activities validates the reliability of the identified binding conformations. nih.gov
| Compound Class | Target Enzyme | Key Interacting Residues | Predicted Interaction Type |
| Benzothiazole Derivatives | E. coli Dihydroorotase | ASN44, LEU222 | Hydrogen Bonding |
| Benzothiazole Hybrids | p56lck Kinase | (Hinge Region) | Hydrogen Bonding, Hydrophobic |
| Benzothiazol-2-yl Acetonitriles | JNK-3 | (ATP Binding Site) | Hydrogen Bonding, Electrostatic |
Computational Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules and map out the energetic pathways of chemical reactions. nih.gov Such studies are instrumental in understanding how benzothiazole scaffolds are synthesized and functionalized.
Computational investigations can elucidate complex reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. This allows for the construction of a reaction energy profile, which helps identify the rate-determining step and understand the factors influencing reaction yield and selectivity.
For example, DFT has been employed to investigate the ruthenium-catalyzed preparation of benzothiazole derivatives from N-arylthiourea precursors. These studies can propose a detailed mechanistic scheme, such as one involving the synchronized breaking of a peroxide bond with a concomitant proton-coupled electron transfer, and identify the key transition states that govern the reaction's progress.
Furthermore, computational models can explain the formation of complex heterocyclic systems. In the synthesis of compounds containing both benzothiazole and benzo nih.govmdpi.comoxazin-3(4H)-one moieties, DFT calculations have suggested that reaction energy barriers can be overcome by the energy released from an exothermic step, making the formation of novel structures thermodynamically favorable.
Structure-Property Relationship Predictions
Computational methods are widely used to predict how the structure of a molecule influences its properties, a field known as Quantitative Structure-Activity Relationship (QSAR) and structure-property relationship (QSPR) studies.
DFT-Based Property Prediction
DFT calculations provide valuable insights into the electronic characteristics of molecules, which are directly linked to their reactivity and stability. indexcopernicus.com Key parameters calculated include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the gap between them (ΔE), are crucial descriptors of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.netscirp.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of reactive sites. scirp.org
Geometrical Parameters: Optimized bond lengths and angles calculated via DFT can be compared with experimental data to validate the computational model. indexcopernicus.com
Studies on substituted benzothiazoles have shown that the nature and position of substituents significantly affect the electronic structure. For instance, the introduction of different functional groups can alter the HOMO-LUMO energy gap, thereby tuning the molecule's reactivity. researchgate.netscirp.org
| Benzothiazole Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |
| 2-OH_BTH | -0.219 | -0.013 | 0.206 |
| 2-SCH3_BTH | -0.214 | -0.030 | 0.184 |
| 2-NH2_BTH | -0.208 | -0.017 | 0.191 |
Data adapted from theoretical studies on benzothiazole derivatives to illustrate the effect of substituents on the energy gap. scirp.org
QSAR Models
QSAR studies establish a mathematical relationship between a set of molecular descriptors (e.g., constitutional, geometrical, electronic) and an observed biological activity. scispace.com For benzothiazole derivatives, 3D-QSAR models have been developed to understand their inhibitory mechanisms against therapeutic targets like the JNK-3 enzyme. nih.gov These models can be highly predictive and provide clear guidelines for designing new, more potent inhibitors by identifying which structural features are most important for activity. nih.govmdpi.com The robustness of QSAR models is typically validated using statistical metrics such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). scispace.com
Molecular Interactions and Mechanistic Insights Non Clinical
Enzyme Inhibition Studies (in vitro, molecular level)
The benzothiazole (B30560) scaffold has been identified as a privileged structure in the design of inhibitors for a variety of enzymatic targets. In vitro studies have demonstrated the potent inhibitory activity of 2-(2-oxazolyl)-Benzothiazole derivatives against several key enzymes.
DNA Gyrase B (GyrB)
Derivatives of benzothiazole have been developed as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. bohrium.comnih.govu-szeged.hu These compounds target the ATP-binding site of the GyrB subunit. nih.govconicet.gov.ar For instance, a benzothiazole-based inhibitor with an oxalyl moiety showed potent inhibitory activity on E. coli gyrase with a half-maximal inhibitory concentration (IC50) of 9.5 nM. bohrium.comresearchgate.net Further optimization of this class led to analogs with improved inhibition of DNA gyrase from both Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. u-szeged.hu A co-crystal structure of a benzothiazole derivative in complex with the N-terminal domain of E. coli gyrase B has been obtained, providing insight into its binding mode. bohrium.comresearchgate.net
Interactive Data Table: Inhibitory Activity of Benzothiazole Derivatives against DNA Gyrase
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 15a | E. coli gyrase | 9.5 | bohrium.comresearchgate.net |
| Benzothiazole-type inhibitor 1 | E. coli GyrB | (Potent inhibitor) | nih.gov |
| Optimized 4,5,6,7-tetrahydrobenzo[d]thiazole analog | E. coli gyrase | 56 | u-szeged.hu |
Oxidoreductase NQO2
A series of fifty-five benzothiazole derivatives were designed and synthesized as inhibitors of NRH:quinone oxidoreductase 2 (NQO2), an enzyme implicated in cancer and inflammation. mdpi.comdntb.gov.uanih.gov The design strategy involved replacing the double bond in resveratrol, a known NQO2 inhibitor, with a benzothiazole scaffold. mdpi.comnih.gov Several of these compounds demonstrated potent inhibition, with four compounds exhibiting IC50 values below 100 nM. mdpi.comdntb.gov.uanih.gov The most active compound, 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole, had an IC50 of 25 nM. mdpi.comnih.gov Other potent inhibitors included a 6-acetamide substituted analogue with an IC50 of 31 nM and a 6-methoxy substituted analogue with an IC50 of 51 nM. mdpi.commanchester.ac.uk
Interactive Data Table: Inhibitory Activity of Benzothiazole Derivatives against NQO2
| Compound | IC50 (nM) | Reference |
|---|---|---|
| 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole (15) | 25 | mdpi.comnih.gov |
| 6-acetamide-3',4',5'-trimethoxybenzothiazole analogue (49) | 31 | mdpi.commanchester.ac.uk |
| 6-methoxy-3',4',5'-trimethoxybenzothiazole analogue (40) | 51 | mdpi.commanchester.ac.uk |
| 6-amino-3',4',5'-trimethoxybenzothiazole analogue (48) | 79 | mdpi.commanchester.ac.uk |
Carbonic Anhydrase (CA)
Benzothiazole-based sulfonamides have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.net These enzymes are involved in numerous physiological and pathological processes. nih.gov Studies have assessed the inhibitory activity against cytosolic isoforms hCA I and hCA II, as well as transmembrane, tumor-associated isoforms hCA IX and hCA XII. nih.govbeilstein-journals.org Several secondary sulfonamide derivatives incorporating a benzothiazole scaffold showed potent inhibition, with Ki (inhibition constant) values in the nanomolar range against hCA I and hCA II. researchgate.net Notably, some derivatives displayed selectivity for the cancer-related isoforms hCA IX and hCA XII over the off-target cytosolic isoforms. nih.gov
Interactive Data Table: Inhibition Constants (Ki) of Benzothiazole Sulfonamides against Carbonic Anhydrase Isoforms
| Compound | hCA I Ki (μM) | hCA II Ki (μM) | Reference |
|---|---|---|---|
| 1 | 0.052 | 0.025 | researchgate.net |
| 2 | 0.089 | 0.071 | researchgate.net |
| 3 | 0.758 | 0.288 | researchgate.net |
| 4 | 0.262 | 0.027 | researchgate.net |
| 5 | 0.072 | 0.271 | researchgate.net |
The mechanisms by which benzothiazole derivatives inhibit their target enzymes vary.
Competitive Inhibition : Benzothiazole-based inhibitors of DNA gyrase B act as ATP-competitive inhibitors. nih.gov They bind to the ATP-binding site on the GyrB subunit, preventing the hydrolysis of ATP that provides the energy for the enzyme's function. nih.gov Some sulfonamide derivatives of benzothiazole also exhibit competitive inhibition against hCA II. researchgate.net
Non-Competitive Inhibition : A study of secondary sulfonamide derivatives of benzothiazole found that many acted as non-competitive inhibitors against both hCA I and hCA II isoforms. researchgate.net This suggests they bind to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency.
Mixed-Type Inhibition : In studies involving rabbit liver aldehyde oxidase, several benzothiazole compounds were found to be mixed-type inhibitors. nih.govsigmaaldrich.com Mixed inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax). nih.gov
The primary mechanism for sulfonamide-based carbonic anhydrase inhibitors involves the sulfonamide moiety binding to the zinc ion in the enzyme's active site. researchgate.net
Beyond direct active site inhibition, certain benzothiazole derivatives have been identified as potential allosteric inhibitors. Allosteric inhibitors bind to a site other than the enzyme's active site (an allosteric site), inducing a conformational change that modulates the enzyme's activity. A study on imidazo[2,1-b]benzothiazole (B1198073) derivatives identified them as potential allosteric inhibitors of the Glucocorticoid Receptor (GCR). nih.gov Modeling studies suggested a putative binding site for these compounds within the GCR ligand-binding domain, and their ability to inhibit GCR transactivation in the presence of the natural ligand suggests an allosteric mechanism. nih.gov
Nucleic Acid Interaction Studies
Benzothiazole derivatives have been shown to interact with DNA through non-covalent binding. These interactions are crucial for the mechanism of action of certain anticancer agents. Molecular docking and molecular dynamics simulations have been employed to understand the binding modes and structural requirements for these interactions. nih.gov For example, a series of benzothiazole-pyrrolobenzodiazepine conjugates were shown to have significant DNA-binding ability. nih.govresearchgate.net Mechanistic studies on a potent benzothiazole-based topoisomerase IIα inhibitor, BM3, revealed that it initially binds to the enzyme and then to the DNA. researchgate.net
Non-covalent DNA binding by small molecules typically occurs via two main modes: intercalation between base pairs or binding within the major or minor grooves of the DNA double helix.
Groove Binding : Studies have identified benzothiazole derivatives that act as DNA minor groove-binding agents. researchgate.net For instance, the benzothiazole derivative BM3, a potent human topoisomerase IIα inhibitor, was confirmed to be a DNA minor groove binder. researchgate.net Its ability to protect DNA from DNase I digestion further supports this binding mode, as DNase I itself binds to the minor groove. researchgate.net Other research has also focused on developing thiazole-based compounds as specific DNA minor groove binders. nih.gov
Intercalation : While some benzothiazole derivatives favor groove binding, the related bithiazole moiety, found in the natural product bleomycin, is known to bind DNA through intercalation. iu.edu In this mode, the planar aromatic ring system inserts itself between the stacked base pairs of the DNA helix, causing a distortion of the DNA structure. iu.edu The specific orientation of the intercalated bithiazole can be influenced by other parts of the molecule. iu.edu
Interactions with Other Biomolecules (e.g., Proteins, Receptors)
While direct experimental studies on the specific interactions of 2-(2-oxazolyl)-benzothiazole with proteins and receptors are not extensively documented in publicly available literature, research on the broader class of benzothiazole derivatives provides significant insights into their potential biomolecular targets. The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a variety of biological targets with high affinity. nih.gov
Computational and in vitro studies on various benzothiazole analogs have revealed interactions with several key protein families. Molecular docking studies, a computational method used to predict the binding orientation of a small molecule to a protein, have been instrumental in identifying potential protein targets and elucidating the nature of these interactions.
For instance, derivatives of the benzothiazole nucleus have been investigated for their binding affinity to enzymes such as dihydroorotase and c-Jun N-terminal kinase-3 (JNK-3). mdpi.comnih.gov In the case of E. coli dihydroorotase, docking studies showed that benzothiazole compounds can lodge into the active site, primarily through hydrophobic interactions and, to a lesser extent, hydrogen bonding. mdpi.com Similarly, molecular docking of benzothiazol-2-yl acetonitrile (B52724) derivatives within the ATP binding site of JNK-3 has helped in understanding their inhibitory mechanisms, highlighting the importance of inhibitor conformation and hydrogen bonding. nih.gov
Furthermore, certain benzothiazole derivatives have shown affinity for receptors, such as serotonin (B10506) 5-HT7 and 5-HT1A receptors. nih.gov Molecular modeling of these interactions has helped to explain the observed binding affinities and identify key amino acid residues within the receptor binding pockets that are crucial for specific interactions. nih.gov Studies on other benzothiazole derivatives have also predicted interactions with targets like sentrin-specific proteases and cannabinoid receptors, suggesting a broad range of potential biomolecular partners for this class of compounds. mdpi.com
The interaction of benzothiazole derivatives with proteins is not limited to enzymes and receptors. A study on a 2-(methylthio)-benzothiazole derivative and the protein lysozyme (B549824) revealed that the primary forces driving their interaction are aromatic and hydrophobic Van der Waals forces, specifically π-π stacking interactions between the benzothiazole ring and aromatic amino acid residues like tryptophan in the protein. mdpi.com Conventional hydrogen bonds also contribute to the stability of the protein-ligand complex. mdpi.com
Table 1: Predicted and Observed Interactions of Benzothiazole Derivatives with Biomolecules
| Benzothiazole Derivative Class | Interacting Biomolecule(s) | Key Interaction Types | Study Type |
| Benzothiazole derivatives | E. coli dihydroorotase | Hydrophobic interactions, Hydrogen bonding | Molecular Docking |
| Benzothiazol-2-yl acetonitrile derivatives | c-Jun N-terminal kinase-3 (JNK-3) | Hydrogen bonding, Electrostatic interactions | Molecular Docking, 3D-QSAR |
| Arylpiperazinylalkyl 2-benzothiazolones | Serotonin 5-HT7 and 5-HT1A receptors | Specific amino acid interactions within binding pocket | Molecular Modeling |
| 2-Mercaptobenzothiazole (B37678) derivatives | Sentrin-specific proteases, Cannabinoid receptors | Not specified | Target Prediction Analysis |
| 2-(Methylthio)-benzothiazole | Lysozyme | Aromatic (π-π stacking), Hydrophobic Van der Waals, Hydrogen bonding | Experimental (Calorimetry, UV-vis, Fluorescence) and Computational |
Elucidation of Cellular Uptake and Subcellular Localization Mechanisms (in vitro, probe studies)
Direct experimental data on the cellular uptake and subcellular localization of 2-(2-oxazolyl)-benzothiazole is limited in the current scientific literature. However, studies on structurally related benzothiazole and benzoxazole (B165842) derivatives, often employed as fluorescent probes or evaluated for their biological activity, can provide valuable insights into the likely mechanisms governing the cellular transport and distribution of this compound.
The cellular uptake of small molecules is often influenced by their physicochemical properties, such as lipophilicity. The benzothiazole scaffold, being a heterocyclic aromatic system, generally imparts a degree of lipophilicity to the molecule, which can facilitate its passage across the lipid bilayer of the cell membrane. It has been suggested that the lipophilicity of benzothiazole derivatives is an important factor controlling their antimicrobial activity, as it influences their ability to penetrate the lipid membranes of microorganisms.
Once inside the cell, the subcellular distribution of a compound is determined by its affinity for various organelles and macromolecules. For some benzothiazole derivatives, there is evidence of their ability to enter cells and exert biological effects. For example, in vitro studies on various cancer cell lines have shown that certain 2-substituted benzothiazole derivatives can induce apoptosis, indicating their successful entry into the cells and interaction with intracellular targets. nih.gov
Fluorescent properties inherent to some benzothiazole derivatives have been exploited to study their cellular behavior. For instance, fluorogenic 2-(nitroaryl)benzothiazole and benzoxazole derivatives have been developed as substrates to detect nitroreductase activity within microorganisms. nih.gov The ability of these compounds to be taken up by bacteria and subsequently metabolized to produce a fluorescent signal confirms their cellular permeability. nih.gov
Table 2: Inferred Cellular Processes Based on Studies of Related Benzothiazole Derivatives
| Process | Observation from Related Compounds | Implication for 2-(2-oxazolyl)-benzothiazole |
| Cellular Permeability | Lipophilicity of benzothiazoles facilitates passage through microbial lipid membranes. Fluorogenic benzothiazole derivatives are taken up by bacteria. | Likely to be cell-permeable due to its benzothiazole core. |
| Intracellular Activity | 2-substituted benzothiazoles induce apoptosis in cancer cells. | Suggests potential to reach intracellular targets and exert biological effects. |
| Subcellular Distribution | Benzothiazole derivatives interact with a wide range of intracellular proteins and enzymes. | Plausible distribution across various cellular compartments, pending specific affinities. |
Functional Applications in Chemical and Materials Sciences
Development of Fluorescent Probes and Chemosensors
The benzothiazole (B30560) moiety, known for its electron-withdrawing nature and ability to engage in photoinduced electron transfer (PET) and intramolecular charge transfer (ICT) processes, is a common component in the design of fluorescent probes. When conjugated with a suitable receptor unit, derivatives of this scaffold can exhibit significant changes in their fluorescence properties upon binding with specific analytes.
While the broader class of benzothiazole derivatives has been extensively studied for metal ion detection, specific research focusing solely on 2-(2-oxazolyl)-Benzothiazole is less prevalent. However, related structures demonstrate the potential of this heterocyclic system. For instance, benzothiazole-based chemosensors have been designed for the selective and sensitive detection of biologically significant metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. These sensors often operate through a colorimetric or fluorescent response, changing color or fluorescence intensity upon coordination with the target metal ion.
One study on a functionalized thiazole (B1198619) derivative reported a ratiometric and "turn-on" enhanced fluorescence for Zn²⁺, while showing a "turn-off" response for Cu²⁺ and Ni²⁺. The detection limits for these ions were found to be in the parts-per-million (ppm) range, highlighting the sensitivity of such systems. Job's plot analysis in these studies often reveals the binding stoichiometry between the sensor and the metal ion, which is commonly found to be a 2:1 or 1:1 ratio. For example, a benzothiazole-quinoline based sensor showed a 1:1 binding stoichiometry with Cu²⁺.
Table 1: Performance of Benzothiazole-Based Metal Ion Sensors
| Sensor Derivative | Target Ion | Detection Limit | Binding Stoichiometry (Sensor:Ion) | Fluorescence Response |
|---|---|---|---|---|
| Functionalized Thiazole Derivative | Zn²⁺ | 0.25 ppm | 2:1 | Turn-on |
| Functionalized Thiazole Derivative | Ni²⁺ | 0.30 ppm | 2:1 | Turn-off |
| Functionalized Thiazole Derivative | Cu²⁺ | 0.34 ppm | 2:1 | Turn-off |
| Benzothiazole-Quinoline Derivative | Cu²⁺ | 1.153 x 10⁻⁷ M | 1:1 | Turn-off (Quenching) |
Other research has focused on developing benzothiazole-based probes for Fe³⁺, which is crucial in many biological processes. These sensors typically exhibit a "turn-off" fluorescence response upon binding with Fe³⁺ ions, with detection limits in the micromolar (µM) range.
The design of chemosensors for anions like fluoride (B91410) and cyanide is an area of significant interest due to their environmental and biological relevance. Benzimidazole-based receptors, which share structural similarities with benzothiazoles, have shown efficiency in detecting fluoride and cyanide through changes in optical signals and chemical shifts in NMR spectroscopy. A benzothiazole-quinoline based sensor was developed for the colorimetric detection of cyanide (CN⁻), displaying a distinct color change from light yellow to orange and a new absorption band in its UV-Vis spectrum upon interaction with the anion. The detection limit for cyanide was reported to be very low, at 0.280 x 10⁻⁷ M, with a 1:1 binding stoichiometry.
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are important biomarkers in various physiological and pathological processes. Benzothiazole derivatives have been engineered to act as fluorescent chemosensors for these highly reactive species. For example, a novel fluorescent probe, 2-(2-pyridyl)benzothiazoline, was synthesized to specifically identify and trap superoxide (B77818) anion radicals (O₂•⁻). This probe is oxidized by the superoxide radical to form a product with strong fluorescence, allowing for its detection while remaining unresponsive to other ROS like hydrogen peroxide and hydroxyl radicals.
In other work, two simple benzothiazole-based fluorescent chemosensors were developed for the detection of peroxynitrite (ONOO⁻), a highly reactive nitrogen species. These probes demonstrated a rapid and remarkable "turn-on" fluorescence signal in the presence of peroxynitrite under physiological pH conditions, with detection limits as low as 12.8 nM.
The fluorescence of certain benzothiazole derivatives can be sensitive to changes in the surrounding pH. This property allows for their use as pH-responsive sensors. For instance, benzothiazole-based probes have been shown to remain stable and exhibit almost no fluorescence emission across a wide pH range (e.g., 2-10). However, upon interaction with a target analyte, their fluorescence can be significantly enhanced, and this sensing capability can be maintained under normal physiological pH environments. A novel ratiometric fluorescent probe based on a benzothiazole dye was specifically developed to monitor pH fluctuations with high sensitivity through an intramolecular charge transfer (ICT) process, showing a linear response in the pH range of 5.75-7.00.
Coordination Chemistry Applications
The nitrogen and sulfur atoms within the benzothiazole ring system provide excellent coordination sites for metal ions. This characteristic has been widely exploited in the field of coordination chemistry to create novel metal complexes with diverse geometries and properties.
Benzothiazole and its derivatives are versatile ligands used in the synthesis of coordination compounds with various transition metals, including Co(II), Ni(II), Cu(II), Zn(II), and Ru(III). The resulting metal complexes often exhibit specific geometries, such as octahedral or distorted square pyramidal, depending on the metal ion and the stoichiometry of the reaction.
The synthesis typically involves reacting a Schiff base derived from a benzothiazole precursor with a metal salt, such as a chloride or acetate (B1210297) salt, in a suitable solvent like methanol. The ligands can be monodentate or polydentate, and the coordination often involves the nitrogen atoms of the heterocyclic system. In some cases, the N-H group of a substituted benzothiazole can be deprotonated, allowing the nitrogen to coordinate with the metal ion to form stable, often planar, ring structures. The resulting complexes are characterized using various spectroscopic and analytical techniques, including FT-IR, NMR, UV-Vis, mass spectrometry, and X-ray diffraction. These complexes are not only of structural interest but also show potential applications in catalysis and as antimicrobial or anticancer agents.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-(2-oxazolyl)-Benzothiazole |
| Zinc (Zn²⁺) |
| Copper (Cu²⁺) |
| Iron (Fe³⁺) |
| Lead (Pb²⁺) |
| Nickel (Ni²⁺) |
| Fluoride (F⁻) |
| Cyanide (CN⁻) |
| Superoxide Anion Radical (O₂•⁻) |
| Peroxynitrite (ONOO⁻) |
| 2-(2-pyridyl)benzothiazoline |
| Cobalt (Co²⁺) |
| Ruthenium (Ru³⁺) |
| Methanol |
| Hydrogen Peroxide (H₂O₂) |
Properties of Metal-Ligand Complexes
While the broader class of benzothiazole derivatives is known to form stable complexes with a variety of transition metals, specific research detailing the properties of metal-ligand complexes exclusively with 2-(2-oxazolyl)-benzothiazole is limited in the provided search results. Generally, benzothiazole-containing ligands coordinate with metal ions through the nitrogen atom of the thiazole ring, and in the case of Schiff base derivatives, also through imine nitrogen and other donor atoms. These complexes often exhibit octahedral or square planar geometries. For instance, Co(III) and Ru(III) complexes with a benzothiazole-derived imine base have been shown to possess an octahedral geometry biointerfaceresearch.com. Similarly, complexes of Co(II), Ni(II), and Cu(II) with a benzothiazole Schiff base ligand have also been reported to have an octahedral geometry and are paramagnetic biointerfaceresearch.com. The formation of such complexes can significantly influence the electronic and photophysical properties of the ligand, a principle that underpins many of their applications.
The table below summarizes the geometries of some metal complexes formed with benzothiazole derivatives, illustrating the common coordination behaviors that could be anticipated for 2-(2-oxazolyl)-benzothiazole.
| Metal Ion | Ligand Type | Observed Geometry | Reference |
| Co(III), Ru(III) | Benzothiazole-derived imine base | Octahedral | biointerfaceresearch.com |
| Co(II), Ni(II), Cu(II) | Benzothiazole Schiff base | Octahedral | biointerfaceresearch.com |
Further investigation is required to specifically elucidate the coordination chemistry and detailed physicochemical properties of metal complexes formed with 2-(2-oxazolyl)-benzothiazole.
Catalytic Applications (e.g., Epoxidation, Hydrosilylation)
Detailed research on the specific catalytic applications of 2-(2-oxazolyl)-benzothiazole in processes such as epoxidation and hydrosilylation is not extensively covered in the available search results. However, the broader family of metal complexes, including those with rhenium, has been explored for hydrosilylation reactions of various unsaturated bonds nih.gov. For example, iododioxo(bistriphenylphosphine)rhenium(V) has been identified as a catalyst for the hydrosilylation of aldehydes and ketones nih.gov. The catalytic cycle for such reactions can involve mechanisms like the [2+2] addition of a silane (B1218182) to a metal-oxo bond or an ionic outer-sphere mechanism nih.gov. While these examples establish the potential for metal complexes to catalyze such transformations, specific studies employing 2-(2-oxazolyl)-benzothiazole as a ligand in these catalytic systems are not detailed in the provided information.
Advanced Materials Science Applications
Benzothiazole derivatives are recognized for their luminescent properties and have been investigated for applications in organic light-emitting diodes (OLEDs) nih.govresearchgate.netrsc.org. The electron-withdrawing nature of the benzothiazole unit makes it a suitable component in the design of materials for OLEDs researchgate.net. While specific studies on 2-(2-oxazolyl)-benzothiazole for OLED applications were not found, related benzothiazole derivatives have been explored as emitters. For instance, a multicolour emissive benzothiazole derivative has been suggested as a good candidate for potential application in OLEDs nih.gov. Furthermore, triphenylamine/benzothiadiazole-based compounds have been successfully used in non-doped orange and red fluorescent OLEDs, demonstrating high efficiencies rsc.org. The development of new derivatives of carbazole (B46965) and diphenyl imidazole (B134444) has also led to deep-blue emitting OLEDs mdpi.com. These examples highlight the potential of the broader benzothiazole chemical space in the development of advanced luminescent materials for OLEDs.
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is of significant interest for various applications, including sensors and bioimaging. Several benzothiazole-based derivatives have been shown to exhibit AIE nih.govnih.govnih.govmdpi.commdpi.comrsc.org. For example, a benzothiazole-based probe was reported to exhibit aggregation-induced emission in a mixed solvent system of THF and water nih.govnih.gov. The emission characteristics can be influenced by the molecular structure and the aggregation state. In one instance, the blue emission in solution was ascribed to the enolic form, while the green emission in the solid aggregated state was attributed to the keto form due to an activated excited-state intramolecular proton transfer (ESIPT) process nih.gov. Another study developed a benzothiazole-based AIE fluorescent 'turn-on' probe for the detection of hydrogen peroxide nih.gov. While these findings are for benzothiazole derivatives, they suggest that the 2-(2-oxazolyl)-benzothiazole scaffold could also be a promising candidate for the design of novel AIE luminogens.
The table below presents examples of benzothiazole derivatives that exhibit AIE, along with their emission characteristics.
| Compound Type | Solvent System for AIE | Emission Color in Aggregated State | Application | Reference |
| Benzothiazole-based probe | THF/water | Blue (in solution), Green (solid aggregate) | Bioimaging | nih.govnih.gov |
| 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole | Not specified | Not specified | H₂O₂ detection | nih.gov |
| N,N'-di[3-Hydroxy-4-(2'-benzothiazole)phenyl]isophthalamide derivatives | THF/water | Not specified | Not specified | nih.gov |
Fluorescent brighteners, also known as optical brightening agents, are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum, leading to a whiter appearance of materials. While specific applications of 2-(2-oxazolyl)-benzothiazole as a fluorescent brightener are not detailed in the search results, compounds with similar heterocyclic structures, such as those based on stilbene (B7821643) and 1,3,4-oxadiazole, have been synthesized and shown to exhibit strong blue fluorescence, a key characteristic of optical brighteners nih.govadditivesforpolymer.com. The general principle involves the absorption of UV light and emission of visible blue light to counteract the natural yellowing of materials additivesforpolymer.com. Given the fluorescent properties of many benzothiazole derivatives, it is plausible that 2-(2-oxazolyl)-benzothiazole could be investigated for such applications, although specific research to this effect was not identified.
Bioimaging Agents (Non-Clinical Context, e.g., in cells as probes)
The use of benzothiazole derivatives as fluorescent probes for bioimaging in a non-clinical context is an active area of research. These compounds can be designed to detect specific analytes or to visualize cellular structures. For instance, a benzothiazole-based probe exhibiting aggregation-induced emission has been successfully used for fluorescence imaging of live cancer cells and plant roots nih.gov. Another benzothiazole-based AIE probe was developed for detecting both exogenous and endogenous hydrogen peroxide in living cells, such as A549 and Hep G2 cells nih.gov. Additionally, a green-emitting fluorescent probe based on a benzothiazole derivative was created for imaging biothiols in living A549 cells mdpi.com. A turn-on fluorescent probe derived from 2-(2-hydroxyphenyl) benzothiazole has also been synthesized for the specific detection of cysteine in live cells and zebrafish nih.gov. These examples demonstrate the utility of the benzothiazole scaffold in constructing fluorescent probes for cellular imaging, suggesting that 2-(2-oxazolyl)-benzothiazole could serve as a core structure for the development of new bioimaging agents.
The following table summarizes some benzothiazole-based probes and their applications in bioimaging.
| Probe Type | Target Analyte/Application | Cell Line/Organism | Reference |
| AIE-based probe | General bioimaging | Cancer cells, plant roots | nih.gov |
| AIE 'turn-on' probe | Hydrogen peroxide | A549, Hep G2 cells | nih.gov |
| Green-emitting 'off-on' probe | Biothiols | A549 cells | mdpi.com |
| 'Turn-on' probe | Cysteine | Live cells, zebrafish | nih.gov |
Structure Activity Relationship Sar and Derivatives Development
Rational Design Principles for Structural Modification
The rational design of 2-(2-oxazolyl)-Benzothiazole derivatives is a key strategy for developing potent and selective therapeutic agents. This approach involves modifying the core structure to enhance interactions with specific biological targets. A notable example is the development of benzothiazole-based derivatives as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a crucial target in cancer therapy nih.gov.
The design strategy often begins with a hit compound identified through screening. For instance, based on a previously identified hit compound, a series of benzothiazole (B30560) derivatives were designed to explore unique binding modes within the SH2 domain of STAT3 nih.gov. Molecular docking studies are instrumental in this process, helping to predict how different structural modifications will affect the binding affinity and selectivity of the compound. These computational insights guide the synthesis of new analogues with improved potency nih.gov.
Key principles in the rational design of these derivatives include:
Target-specific modifications: Alterations are made to the benzothiazole scaffold to optimize interactions with the amino acid residues in the target's binding pocket.
Introduction of functional groups: Adding or modifying functional groups can introduce new hydrogen bonds, hydrophobic interactions, or electrostatic interactions, thereby increasing binding affinity.
Through this iterative process of design, synthesis, and biological evaluation, compounds with significantly enhanced activity can be developed. For example, this approach led to the discovery of compound B19 , which demonstrated excellent inhibitory activity against the IL-6/STAT3 signaling pathway nih.gov.
Impact of Substituent Effects on Chemical Reactivity and Photophysical Properties
The chemical reactivity and photophysical properties of the 2-(2-oxazolyl)-Benzothiazole scaffold are highly sensitive to the nature and position of substituents. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically introduced to modulate these characteristics nih.govmdpi.com.
Chemical Reactivity: The introduction of substituents can significantly alter the electron density distribution within the benzothiazole ring system, thereby influencing its reactivity. For example, studies on benzoquinone derivatives, a related class of compounds, have shown that electron-withdrawing substituents like chlorine increase the molecule's reactivity towards nucleophiles nih.gov. Conversely, electron-donating groups such as methyl and t-butyl groups decrease reactivity nih.gov. This principle is applicable to the benzothiazole core, where such substitutions can influence its susceptibility to nucleophilic or electrophilic attack, a key consideration in the design of covalent inhibitors or probes.
Photophysical Properties: The photophysical properties, including absorption and emission spectra, are strongly influenced by substituent effects. The introduction of EDGs or EWGs can tune the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which in turn affects the energy gap and the absorption/emission wavelengths nih.govmdpi.com.
For instance, the substitution of a nitro group (-NO2), a strong EWG, onto a furan (B31954) ring attached to a benzothiazole core leads to a lowering of both HOMO and LUMO energy levels, resulting in a reduced energy gap nih.govmdpi.com. This reduction causes a significant red shift (a shift to longer wavelengths) in the absorption spectrum compared to the unsubstituted parent compound nih.govmdpi.com. In contrast, the introduction of a methyl group (-CH3), an EDG, has a less pronounced effect on the energy levels and absorption maxima nih.gov.
The solvent environment can also play a role, although its effect can be minimal for some derivatives. However, for compounds with strong EWGs like the -NO2 group, a noticeable red shift in the absorption maximum is observed when moving from the gas phase to a solvent, indicating a greater sensitivity to the polarity of the environment mdpi.com.
In some derivatives, such as those containing a 4'-diethylamino group, new photophysical pathways can be introduced. For example, 2-(2'-hydroxy-4'-diethylaminophenyl)benzothiazole (B1206287) exhibits fluorescence from the enol form and has an activation energy for excited-state intramolecular proton transfer (ESIPT), features not observed in the parent 2-(2'-hydroxyphenyl)benzothiazole compounds nih.gov.
Below is a data table summarizing the impact of different substituents on the photophysical properties of benzothiazole derivatives.
| Compound ID | Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Key Observation |
| Comp1 | (Reference Compound) | -5.59 | -1.95 | 3.64 | Baseline properties. |
| Comp2 | -CH3 (EDG) | -5.58 | -1.88 | 3.70 | Minor change in energy gap. |
| Comp3 | -NO2 (EWG) | -6.18 | -3.35 | 2.83 | Significant reduction in energy gap, leading to a red shift in absorption. nih.govmdpi.com |
| Comp4 | (Structural Isomer) | -5.52 | -1.92 | 3.60 | Small change in energy levels compared to Comp1. |
| AHBT | 4'-diethylamino | N/A | N/A | N/A | Exhibits enol fluorescence and an activation energy for ESIPT. nih.gov |
Data for Comp1-4 is for the ground state (S0) and sourced from computational studies. nih.govmdpi.com
Systematic Variations for Modulating Biological Interactions (in vitro)
Systematic structural variations of the 2-(2-oxazolyl)-Benzothiazole core are a cornerstone of medicinal chemistry for fine-tuning interactions with biological targets and enhancing therapeutic efficacy. By methodically altering different parts of the molecule, researchers can probe the SAR and identify key structural features required for potent biological activity.
This approach has been successfully applied in the development of anticancer agents. In the context of STAT3 inhibition, a library of benzothiazole derivatives was synthesized and evaluated for their ability to block the STAT3 signaling pathway and inhibit cancer cell proliferation. The in vitro data revealed that even small structural changes could lead to significant differences in potency nih.gov.
For example, compound B19 emerged as a highly potent inhibitor with an IC50 value of 0.067 μM in a luciferase reporter assay for the IL-6/STAT3 pathway. Further studies showed that B19 effectively blocked the phosphorylation of STAT3 and suppressed the expression of downstream genes, leading to cell cycle arrest and apoptosis in cancer cell lines nih.gov.
Similarly, a series of novel benzothiazole-2-thiol derivatives were synthesized and tested against a panel of human cancer cell lines. The results demonstrated that linking a pyridinyl-2-amine moiety to the benzothiazole-2-thiol scaffold led to compounds with potent and broad-spectrum inhibitory activities nih.gov. Compound 7e from this series was particularly effective, displaying nanomolar IC50 values against several cancer cell lines nih.gov.
The table below presents in vitro activity data for selected benzothiazole derivatives against various cancer cell lines, illustrating how systematic variations influence their biological effects.
| Compound ID | Target/Assay | Cell Line | IC50 Value | Key Findings |
| B19 | IL-6/STAT3 Signaling | Luciferase Reporter Assay | 0.067 μM | Potent inhibitor of the STAT3 signaling pathway. nih.gov |
| 7d | Cell Proliferation | SW480 | 0.08 μM | Pyridinyl-2-amine linked derivative with strong anticancer activity. nih.gov |
| 7e | Cell Proliferation | SKRB-3 | 1.2 nM | The most potent compound in its series, with broad-spectrum activity. nih.gov |
| 7e | Cell Proliferation | SW620 | 4.3 nM | Highly effective against colon cancer cells. nih.gov |
| 7e | Cell Proliferation | A549 | 44 nM | Potent against lung cancer cells. nih.gov |
| 7e | Cell Proliferation | HepG2 | 48 nM | Effective against liver cancer cells and induces apoptosis. nih.gov |
| 7f | Cell Proliferation | SW480 | 0.07 μM | Another potent pyridinyl-2-amine linked derivative. nih.gov |
| 7i | Cell Proliferation | HeLa | 0.09 μM | Shows significant activity against cervical cancer cells. nih.gov |
Libraries of 2-(2-oxazolyl)-Benzothiazole Analogues and their Synthesis
The generation of libraries of 2-(2-oxazolyl)-Benzothiazole analogues is crucial for SAR studies and the discovery of new lead compounds. A variety of synthetic methodologies have been developed to access these compounds, often focusing on efficiency and the ability to introduce molecular diversity.
Several common synthetic routes to 2-substituted benzothiazoles include:
Condensation of ortho-aminobenzenethiols with carboxylic acid derivatives: This is a classical and widely used method for forming the benzothiazole ring nih.gov.
Radical cyclization of thioacylbenzanilides: This approach offers an alternative pathway to the core structure nih.gov.
Base-induced cyclization of ortho-haloanilides: This method provides another route to the benzothiazole scaffold nih.gov.
More modern and efficient methods have also been developed. For example, a series of (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substitutedphenyl)methanones were synthesized via the reaction of 2-(chloromethyl)-benzo[d]-thiazole with various 2-hydroxysubstitutedaryl-(substitutedaryl)-methanones in the presence of potassium carbonate jyoungpharm.org. This two-step synthesis provides good yields and allows for the introduction of diversity at two different positions on the final molecule jyoungpharm.org.
Solid-phase synthesis (SPS) has also been employed as a powerful tool for creating libraries of benzothiazole derivatives, particularly for generating compounds linked to amino acids and peptides. An efficient SPS method was developed for the synthesis of 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl C-terminal modified amino acids and peptides, which simplifies the synthesis process and facilitates the discovery of new bioactive molecules nih.gov.
Furthermore, various catalytic systems have been explored to streamline the synthesis of 2-substituted benzothiazoles. One such method involves the chemoselective alkylation or arylation of benzothiazoles with aldehydes or benzyl (B1604629) alcohols using a heterogeneous nanocomposite catalyst. This approach avoids the need for noble metals and toxic solvents, and the catalyst can be reused without losing its activity mdpi.com.
The versatility of the benzothiazole core allows for its incorporation into more complex hybrid molecules. For instance, 2-acetylbenzothiazole (B155973) and benzothiazole-2-carbaldehyde have been used as starting materials for the synthesis of molecules containing thiazole (B1198619), benzofuran, and 1,2,3-triazole motifs, further expanding the chemical space of accessible benzothiazole analogues mdpi.com.
Future Research Directions and Outlook
Emerging Synthetic Methodologies
While traditional methods for synthesizing benzothiazole (B30560) and benzoxazole (B165842) derivatives are well-established, future research is geared towards developing more efficient, sustainable, and versatile synthetic strategies. tandfonline.commdpi.com The condensation of 2-aminothiophenol (B119425) with carbonyl-containing compounds remains a common route. mdpi.comnih.gov However, emerging methodologies are focusing on overcoming the limitations of conventional processes, such as harsh reaction conditions and low yields. nih.gov
Key areas of future development include:
Green Chemistry Approaches : The use of environmentally benign solvents, biocatalysts like Acacia concinna, and solvent-free procedures under microwave irradiation are gaining traction. mdpi.com These methods aim to reduce reaction times and increase product yields while minimizing environmental impact. mdpi.com
Novel Catalytic Systems : Research into new heterogeneous catalysts, such as SnP₂O₇, and metal-free catalysts is expected to provide more efficient and easily separable options for synthesis. mdpi.com The development of ferromagnetic catalysts also offers a promising avenue for easy catalyst recovery. nih.gov
One-Pot, Multi-Component Reactions : Designing synthetic pathways that combine multiple steps into a single operation will enhance efficiency and reduce waste. Three-component reactions involving reactants like 2-iodoaniline, aldehydes, and thiourea (B124793) in water are examples of this trend. nih.gov
Flow Chemistry : Continuous flow synthesis offers precise control over reaction parameters, leading to improved yields, safety, and scalability. Adapting existing batch syntheses of benzothiazole-oxazole derivatives to flow systems is a logical next step.
These advancements will not only streamline the synthesis of the core 2-(2-oxazolyl)-benzothiazole structure but also facilitate the creation of diverse libraries of derivatives for various applications. researchgate.net
Advanced Spectroscopic Probes for Molecular Biology
The inherent fluorescence of the benzothiazole moiety makes the 2-(2-oxazolyl)-benzothiazole scaffold an excellent candidate for developing advanced spectroscopic probes for molecular biology. researchgate.net These probes can be engineered to detect and image specific biological molecules and processes within living cells and organisms. nih.govnih.gov
Future research in this area will likely focus on:
Target-Specific Fluorophores : Designing derivatives that exhibit a "turn-on" fluorescence response upon binding to specific biomolecules, such as protein aggregates associated with neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov For instance, push-pull benzothiazole derivatives have shown promise in detecting β-amyloid and α-synuclein aggregates. nih.gov
Probes for Cellular Environments : Developing probes that are sensitive to changes in the cellular microenvironment, such as pH, viscosity, or the presence of reactive oxygen species. nih.gov Benzothiazole-spiropyran conjugates have already been developed as fluorescent probes for monitoring pH variations. nih.gov
Mechanism-Based Probes : Creating probes that operate through specific photophysical mechanisms like Excited-State Intramolecular Proton Transfer (ESIPT), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission (AIE) can lead to highly sensitive and selective detection. researchgate.netnih.gov Probes based on the 2-(2′-Hydroxyphenyl)benzothiazole (HBT) structure are particularly notable for their ESIPT properties. researchgate.net
In Vivo Imaging Agents : Modifying the scaffold to improve water solubility, cell permeability, and biocompatibility for applications in live-cell and whole-organism imaging. A recently developed probe demonstrated the ability to track cysteine levels in living cells and zebrafish. nih.gov
The development of these sophisticated probes will provide powerful tools for understanding complex biological systems and diagnosing diseases at the molecular level.
Refined Computational Models for Predictive Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.net For the 2-(2-oxazolyl)-benzothiazole scaffold, refined computational models will accelerate the design and optimization of new molecules with desired properties, reducing the reliance on time-consuming and expensive trial-and-error synthesis.
Key future directions include:
Quantum Chemical Calculations : Employing Density Functional Theory (DFT) to accurately predict the geometric, electronic, and spectroscopic properties of new derivatives. researchgate.netmdpi.com These calculations can provide insights into HOMO-LUMO energy gaps, which are crucial for understanding the photophysical behavior of fluorescent probes. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) : Developing robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to establish a correlation between the chemical structure and biological activity. tandfonline.com This allows for the predictive design of compounds with enhanced potency. tandfonline.com
Molecular Docking and Dynamics : Using molecular docking simulations to predict the binding modes and affinities of benzothiazole-oxazole derivatives with specific biological targets, such as enzymes or protein receptors. researchgate.nettandfonline.comnih.gov This is crucial for designing targeted therapeutic agents. nih.gov
Pharmacokinetic and Toxicity Prediction : Leveraging in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the design phase. researchgate.netnih.gov This helps in prioritizing candidates with favorable drug-like profiles.
The integration of these computational approaches will create a powerful predictive framework for the rational design of novel 2-(2-oxazolyl)-benzothiazole-based molecules for therapeutic and diagnostic applications.
Novel Applications in Chemo- and Biosensing
The ability of the benzothiazole-oxazole scaffold to interact with various analytes through coordination and other mechanisms makes it highly suitable for developing novel chemo- and biosensors. researchgate.net These sensors can detect a wide range of species, from metal ions to small organic molecules, with high sensitivity and selectivity. mdpi.com
Future research is expected to explore:
Ion-Selective Chemosensors : Designing sensors for the detection of environmentally and biologically important ions. Benzothiazole derivatives have already shown success in sensing cations like Zn²⁺, Cu²⁺, and Fe³⁺, and anions like CN⁻. mdpi.comnih.govnih.govnih.gov The focus will be on improving detection limits and achieving ratiometric responses for more accurate quantification. nih.gov
Small Molecule Detection : Creating sensors for important biological thiols like cysteine, which can serve as a biomarker for certain diseases. nih.gov The development of probes that can detect such molecules in complex biological media is a key goal.
Real-Time Environmental Monitoring : Fabricating practical sensing devices, such as test strips, for the rapid and on-site detection of pollutants in water and agricultural products. scispace.com
Multi-Analyte Sensing : Developing sensor arrays or single probes capable of detecting multiple analytes simultaneously through distinct optical signals (e.g., colorimetric and fluorescent responses). nih.gov
The versatility of the benzothiazole-oxazole scaffold provides a robust platform for creating the next generation of sensors for healthcare, environmental protection, and industrial process monitoring.
Table 1: Performance of Selected Benzothiazole-Based Chemosensors This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Sensor Compound | Target Analyte | Detection Limit | Response Time | Sensing Mechanism | Reference |
|---|---|---|---|---|---|
| HBT-T | Cysteine (Cys) | 1.92 µM | < 15 seconds | ICT + ESIPT | nih.gov |
| BID | Cyanide (CN⁻) | 5.97 nM | Not Specified | ICT | nih.gov |
| BTZ | Copper (Cu²⁺) | 1.153 x 10⁻⁷ M | Not Specified | Not Specified | nih.gov |
| BTZ | Cyanide (CN⁻) | 0.280 x 10⁻⁷ M | Not Specified | Not Specified | nih.gov |
| HBT-pH 2 | pH | pKa = 4.90 | Not Specified | Spiropyran ring-opening | nih.gov |
Exploration of New Chemical Space within the Benzothiazole-Oxazole Scaffold
Expanding the known chemical space of the benzothiazole-oxazole scaffold is crucial for uncovering new functionalities and applications. nih.gov This involves the systematic synthesis and evaluation of novel derivatives with diverse structural modifications.
Future exploration will likely involve:
Scaffold Hopping and Modification : Systematically altering the core structure by varying substitution patterns and introducing different functional groups to modulate the electronic, steric, and photophysical properties. nih.govnih.gov
Combinatorial Chemistry : Utilizing high-throughput synthesis techniques to generate large libraries of derivatives for screening against various biological targets or for specific material properties.
Hybrid Molecule Design : Combining the benzothiazole-oxazole moiety with other pharmacologically active scaffolds to create hybrid molecules with potentially synergistic or novel biological activities. nih.gov This approach has been successful in enhancing the biological effects of other heterocyclic compounds. nih.gov
Development of Covalent Probes and Inhibitors : Designing derivatives that can form covalent bonds with their biological targets, leading to irreversible inhibition and potentially more durable therapeutic effects.
By systematically navigating and expanding the chemical space around the 2-(2-oxazolyl)-benzothiazole core, researchers can unlock new lead compounds for drug discovery, advanced materials, and innovative chemical tools. nih.govresearchgate.net The versatility of this scaffold ensures that it will remain a subject of intense research interest for the foreseeable future.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-oxazolyl)-benzothiazole, and what factors influence reaction efficiency?
- Answer : The synthesis of 2-substituted benzothiazoles, including 2-(2-oxazolyl)-benzothiazole, often employs Suzuki cross-coupling or condensation reactions. For example, Suzuki coupling of 2-(4-bromophenyl)benzothiazole with boronic acid derivatives yields aryl-substituted benzothiazoles with efficiencies up to 85% under optimized palladium catalysis . Condensation methods using 2-aminothiophenol with carbonyl precursors (e.g., ethyl cyanoacetate) are also effective but require precise control of reaction conditions (temperature, solvent polarity) to avoid side products . Catalytic systems, such as copper(I) iodide in DMF, enhance yields in heterocyclic ring formation .
Q. How is the photophysical behavior of 2-(2-oxazolyl)-benzothiazole characterized, and what solvent systems are optimal for fluorescence studies?
- Answer : Fluorescence characterization typically involves UV-Vis absorption and emission spectroscopy at concentrations of 10⁻⁴–10⁻⁵ M in solvents like methanol or DMSO. Excitation wavelengths near 330 nm are common, with emission spectra analyzed for Stokes shifts and quantum yields . Solvent polarity significantly impacts fluorescence intensity; aprotic polar solvents (e.g., acetonitrile) minimize quenching, while protic solvents (e.g., water) may enhance aggregation-induced emission (AIE) . For pH-sensitive derivatives, fluorescence enhancement occurs under basic conditions (pH 7–8) due to deprotonation of phenolic moieties .
Q. What safety precautions are recommended when handling 2-(2-oxazolyl)-benzothiazole in laboratory settings?
- Answer : Safety protocols include using personal protective equipment (gloves, goggles) and working in a fume hood. Inhalation exposure requires immediate fresh air; skin/eye contact necessitates rinsing with water for ≥15 minutes . Waste disposal should follow local regulations for halogenated organics. Stability studies indicate the compound is non-reactive under standard storage (room temperature, inert atmosphere), but thermal decomposition above 200°C may release toxic gases (e.g., SOₓ) .
Advanced Research Questions
Q. How can researchers design 2-(2-oxazolyl)-benzothiazole derivatives to enhance fluorescence quantum yield for bioimaging applications?
- Answer : Modifying the oxazolyl substituent with electron-donating groups (e.g., -OMe, -NH₂) or extending π-conjugation via aryl boronic acids improves quantum yield. For instance, ESIPT (excited-state intramolecular proton transfer)-active derivatives exhibit dual emission bands, with quantum yields >0.6 in hydrophobic matrices . Solvatochromic studies in DMSO:water mixtures (1:9 v/v) demonstrate aggregation-induced emission enhancement (AIEE), critical for cellular imaging . Computational modeling (DFT) optimizes substituent positioning to minimize non-radiative decay .
Q. What strategies resolve contradictory data in the reactivity of 2-(2-oxazolyl)-benzothiazole under varying catalytic conditions?
- Answer : Discrepancies in catalytic efficiency (e.g., Pd vs. Cu catalysts) are addressed through mechanistic studies. For Suzuki coupling, Pd(PPh₃)₄ in toluene/EtOH (3:1) at 80°C minimizes dehalogenation side reactions, while CuI/1,10-phenanthroline in DMSO accelerates Ullmann-type couplings for electron-deficient substrates . Kinetic isotope effect (KIE) experiments and LC-MS monitoring identify intermediates, revealing that oxidative addition is rate-limiting in Pd systems but not in Cu-mediated reactions .
Q. What mechanistic insights explain the apoptosis-inducing activity of 2-(2-oxazolyl)-benzothiazole derivatives in cancer cell lines?
- Answer : Derivatives like YLT322 activate the mitochondrial apoptosis pathway by upregulating pro-apoptotic Bax/Bak proteins and downregulating Bcl-2. In hepatocellular carcinoma cells (HepG2), caspase-3/9 cleavage and cytochrome c release are observed at IC₅₀ values of 8–12 μM . Structure-activity relationships (SAR) show that chloroacetamide substituents at the 6-position enhance membrane permeability, while oxazolyl groups stabilize DNA intercalation, as confirmed by comet assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
